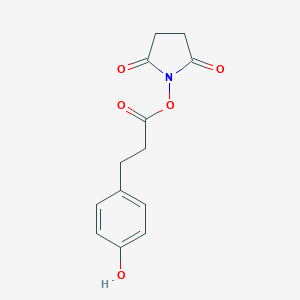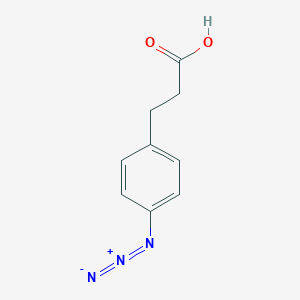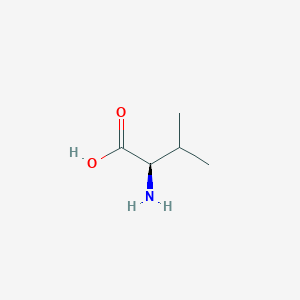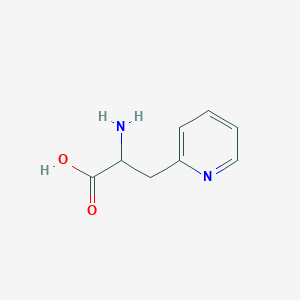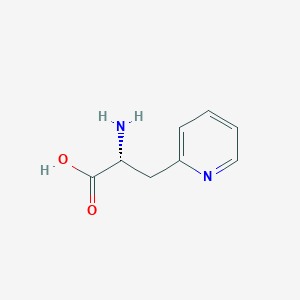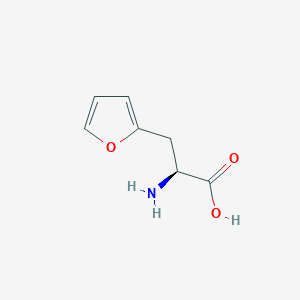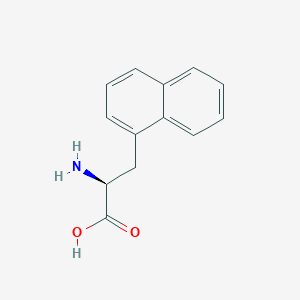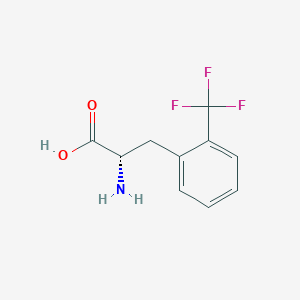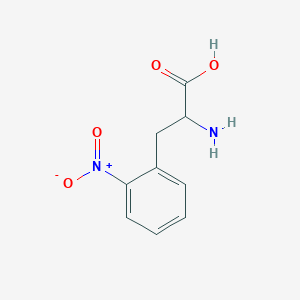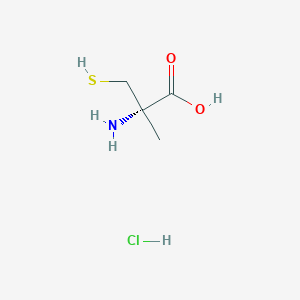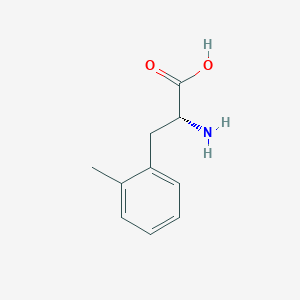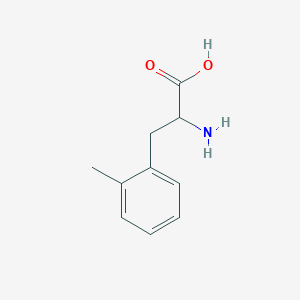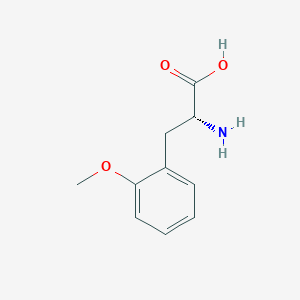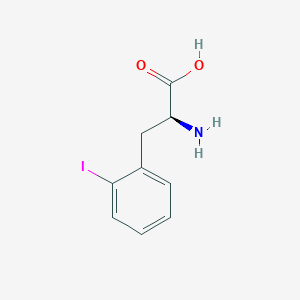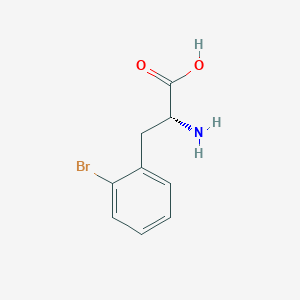
2-Bromo-D-phenylalanine
Übersicht
Beschreibung
2-Bromo-D-phenylalanine is a compound with the molecular formula C9H10BrNO2 . It is also known by other names such as D-2-Bromophenylalanine and ®-2-Amino-3-(2-bromophenyl)propanoic acid .
Synthesis Analysis
The production of l- and d-phenylalanine analogues, including 2-Bromo-D-phenylalanine, has been developed using engineered phenylalanine ammonia lyases from Petroselinum crispum . The catalytic performance of these variants was optimized within the ammonia elimination and ammonia addition reactions .Molecular Structure Analysis
The molecular structure of 2-Bromo-D-phenylalanine was examined using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques . The geometrical parameters and energies were attained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .Chemical Reactions Analysis
The biocatalytic synthesis of l- and d-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-D-phenylalanine is 244.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis of Phenylalanine Analogues
Specific Scientific Field
Biochemistry and Biotechnology
Summary of the Application
The biocatalytic synthesis of L- and D-phenylalanine analogues, including 2-Bromo-D-phenylalanine, has been developed using engineered phenylalanine ammonia lyases from Petroselinum crispum (PcPAL). These analogues are valuable synthetic compounds .
Methods of Application or Experimental Procedures
The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time .
Results or Outcomes
The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .
Engineering Phenylalanine Ammonia-Lyase for Challenging Substrates
Summary of the Application
Rational design and saturation mutagenesis efforts for engineering phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) provided tailored PALs active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine or the 3-bromo-4-methoxy-phenylalanine .
Methods of Application or Experimental Procedures
The rational design approach and saturation mutagenesis strategy unveiled identical PcPAL variants of improved activity, highlighting the limited mutational variety of the substrate specificity-modulator residues, L134, F137, I460 of PcPAL .
Results or Outcomes
The variants of PALs from Arabidopsis thaliana (AtPAL) and Anabaena variabilis (AvPAL) showed higher catalytic efficiency than their PcPAL homologues .
Use in Chemical Synthesis
Specific Scientific Field
Chemistry and Chemical Engineering
Summary of the Application
2-Bromo-DL-phenylalanine is a chemical compound used in various chemical synthesis processes. It’s often used as a building block in the synthesis of more complex molecules .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out. Typically, it would involve combining 2-Bromo-DL-phenylalanine with other reagents under controlled conditions to form the desired product .
Results or Outcomes
The outcomes of these synthesis processes would vary depending on the specific reactions being carried out. In general, the use of 2-Bromo-DL-phenylalanine in chemical synthesis can enable the production of a wide range of complex molecules .
Use in Protein Engineering
Summary of the Application
In a study, rational design and saturation mutagenesis efforts for engineering phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) provided tailored PALs active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine or the 3-bromo-4-methoxy-phenylalanine .
Safety And Hazards
Zukünftige Richtungen
The production of l- and d-phenylalanine analogues, including 2-Bromo-D-phenylalanine, using engineered phenylalanine ammonia lyases from Petroselinum crispum represents a promising step towards the development of valuable synthons . This biocatalytic procedure provides a green alternative for the production of these valuable compounds .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVLNTLXEZDFHW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427515 | |
| Record name | 2-Bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-D-phenylalanine | |
CAS RN |
267225-27-4 | |
| Record name | 2-Bromo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



